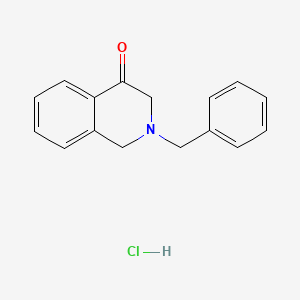

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

描述

属性

IUPAC Name |

2-benzyl-1,3-dihydroisoquinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBXBXHGWDLCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Cyclization

A widely reported method involves benzylamine and a tetrahydroisoquinoline intermediate. For example, lithium hydroxide (LiOH) in industrial methylated spirit (IMS) facilitates deprotonation and cyclization. Key steps include:

- Lithium Salt Formation : Slurrying 1,2-benzisothiazolin-3-one paste with LiOH·H₂O in IMS at 80°C for 1.5 hours yields the lithium salt of 1,2-benzisothiazolin-3-one.

- Benzylamine Addition : Benzylamine is introduced in portions over 3 hours. The reaction mixture is stirred for an additional hour, followed by quenching with pH 9 buffer and extraction with ethyl acetate.

- Hydrochloride Salt Formation : The crude product is treated with hydrochloric acid to isolate the hydrochloride salt, achieving 85% yield with >99% purity.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | LiOH·H₂O | |

| Solvent | Industrial methylated spirit | |

| Temperature | 80°C | |

| Reaction Time | 1.5 hours (cyclization) | |

| Yield | 85% |

This method highlights the importance of polar solvents and controlled heating to drive cyclization efficiency.

Oxidation of Tetrahydroisoquinoline Precursors

Oxidative dehydrogenation converts tetrahydroisoquinoline intermediates to the dihydroisoquinolinone core. A patent (CN105153029B) outlines a copper-catalyzed oxidation:

- Catalyst System : Dinuclear salicylate copper complexes (e.g., Cu(OAc)₂) and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazoline chloride.

- Reaction Conditions :

- Hydrochloride Salt Formation : Post-oxidation, the product is acidified with HCl to yield the hydrochloride salt.

| Catalyst | Role | Source |

|---|---|---|

| Dinuclear salicylate Cu | Oxidative dehydrogenation | |

| 3-Benzylthiazoline chloride | Synergistic redox agent | |

| O₂ | Terminal oxidant |

This method leverages copper-mediated redox chemistry to achieve selective oxidation, with reported yields exceeding 70% in optimized conditions.

One-Pot Ugi-4CR/Nucleophilic Substitution

A modern approach employs tandem Ugi four-component reactions (Ugi-4CR) and intramolecular nucleophilic substitution. While primarily reported for 3,4-dihydroisoquinolin-1(2H)-ones, the methodology is adaptable:

- Ugi-4CR : Reacting sulfonium salts, arylglyoxals, primary amines, and isocyanides in the presence of triethylamine (NEt₃) forms a tetrahydroisoquinoline intermediate.

- Cyclization : Nucleophilic attack by the amine moiety on the carbonyl group completes the dihydroisoquinolinone ring.

- Hydrochloride Salt Formation : Acidification with HCl yields the final product.

| Component | Example | Yield Range | Source |

|---|---|---|---|

| Sulfonium salt | Benzylsulfonium chloride | 48–86% | |

| Arylglyoxal | 4-Methoxybenzaldehyde | ||

| Primary amine | Benzylamine | ||

| Isocyanide | Cyclohexyl isocyanide |

This method offers high atom economy and reduced solvent waste , making it environmentally favorable.

Comparative Analysis of Preparation Methods

化学反应分析

Types of Reactions

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it back to the dihydroisoquinoline form.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline compounds.

科学研究应用

Antimicrobial Activity

Research indicates that certain isoquinolinones, including derivatives like 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Antioxidant Activity

The antioxidant properties of this compound contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is vital in preventing cellular damage that can lead to chronic diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. Its mechanism involves interactions with specific enzymes and receptors that play critical roles in inflammation.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation through specific molecular targets . The compound's unique structure allows it to interact with cellular receptors involved in cancer progression.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to measure the antioxidant capacity of the compound using DPPH radical scavenging methods. The results demonstrated a strong correlation between concentration and antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative stress.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of the compound revealed that it significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS). This suggests that this compound could be beneficial in inflammatory disease models.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Yes | High | Significant | Effective |

| Isoquinoline Derivatives | Moderate | Moderate | Variable | Some |

| Tetrahydroisoquinoline Analogues | Yes | Low | Low | Variable |

作用机制

The mechanism of action of 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Similarities

The compound belongs to a broader class of dihydroisoquinolinones and related heterocycles. Below is a comparison with structurally similar compounds:

Notes:

Spectroscopic and Crystallographic Data

- Target Compound: No direct spectral data were provided. However, benzyl-substituted analogs () show characteristic NMR signals: Benzyl protons: δ 3.25–3.39 (d, J = 13.8 Hz) . Aromatic protons: δ 6.70–8.02 ().

- Analog 1 : X-ray crystallography confirmed a quasi-planar structure with π–π stacking (centroid distance: 3.94 Å) and N–H⋯N hydrogen bonding .

生物活性

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C17H18ClN

- Molecular Weight : Approximately 273.76 g/mol

- Structure : The compound features a dihydroisoquinoline core with a benzyl group, enhancing its solubility and stability as a hydrochloride salt. This unique structure contributes to its distinct chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that isoquinolinones, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. These effects highlight its potential in treating inflammatory conditions.

4. Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells in various models. Mechanistic studies suggest that it may induce apoptosis in cancer cells through interactions with specific molecular targets involved in cell survival pathways .

The biological effects of this compound are attributed to its ability to interact with multiple molecular targets:

- Enzymes : It has been shown to inhibit butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's .

- Receptors : The compound may modulate neurotransmitter receptors, contributing to its potential anticonvulsant effects.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride, and what are their comparative advantages?

- The compound is typically synthesized via acid- or base-catalyzed isomerization of 2′-aminochalcones. For example, microwave-assisted synthesis using indium(III) chloride as a catalyst yields the product in 63% efficiency within 5 minutes . Traditional methods (e.g., using acetic acid or alkali) often require longer reaction times and produce lower yields due to inefficient catalysis . Structural confirmation is achieved via X-ray crystallography and NMR spectroscopy to validate the dihydroisoquinoline core and benzyl substitution pattern .

Q. How is the purity and structural integrity of this compound assessed in pharmaceutical research?

- Purity is determined using HPLC with UV detection, while structural integrity is confirmed via - and -NMR. X-ray crystallography is critical for resolving stereochemical ambiguities, such as dihedral angles between aromatic rings (e.g., 57.84° in related dihydroquinolinones) . Impurity profiling (e.g., EP-grade standards) may involve spiking studies with analogs like 2-[benzyl(tert-butyl)amino]ethanol derivatives to identify byproducts .

Q. What are the key spectral benchmarks for characterizing this compound?

- Key -NMR signals include aromatic protons (δ 6.8–7.5 ppm), benzyl methylene protons (δ 3.5–4.0 ppm), and the dihydroisoquinoline NH (δ 8.2–9.0 ppm). In -NMR, the carbonyl (C=O) resonates at ~195–200 ppm, and the benzyl carbons appear at 125–140 ppm . X-ray data typically show intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking interactions (centroid distances ~3.9 Å) .

Advanced Research Questions

Q. How do contradictions in catalytic efficiency arise across synthetic methodologies, and how can they be resolved?

- Discrepancies in yield (e.g., 63% microwave vs. <50% traditional heating) stem from inconsistent catalyst activation. Indium(III) chloride in microwave synthesis enhances reaction homogeneity and reduces side reactions . To resolve contradictions, researchers should standardize catalyst loading (e.g., 20 mol%) and solvent systems (e.g., CHCl/di-isopropylether) while monitoring reaction progress via TLC or in situ IR .

Q. What experimental strategies address discrepancies in biological activity data for dihydroisoquinolinone derivatives?

- Variability in pharmacological assays (e.g., receptor binding) may arise from impurities or stereochemical heterogeneity. For example, chlorinated analogs (e.g., 6-chloro-4-hydroxy derivatives) show altered bioactivity due to electronic effects . To mitigate discrepancies, use ultra-pure (>99%) material validated by LC-MS and employ enantiomeric resolution techniques (e.g., chiral HPLC) for stereospecific studies .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Degradation studies indicate sensitivity to moisture and light. Accelerated stability testing (40°C/75% RH) over 4 weeks reveals hydrolysis of the dihydroisoquinoline ring. Storage in amber vials under argon at –20°C preserves integrity. Lyophilization from aqueous HCl (pH 3–4) enhances long-term stability .

Q. What computational methods validate the crystallographic data for this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) align with experimental X-ray parameters, such as bond lengths (C–N: 1.34–1.38 Å) and angles (C–C–C: 120°). Hirshfeld surface analysis further confirms intermolecular interactions (e.g., H-bond donor/acceptor ratios) .

Methodological Guidance

- Synthetic Optimization : Prioritize microwave-assisted protocols with InCl for reproducibility .

- Analytical Rigor : Combine NMR, X-ray, and LC-MS for multi-tiered validation .

- Biological Studies : Use enantiomerically pure samples and correlate structural motifs (e.g., benzyl substitution) with activity via SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。